PROTAC SMARCA2 degrader-7

SMARCA2 degradation PROTAC DC50

PROTAC SMARCA2 degrader-7 (Compound I-428) is a VHL-recruiting proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-mediated degradation of SMARCA2, a catalytic subunit of the SWI/SNF chromatin remodeling complex. The compound incorporates a SMARCA2/4 bromodomain-targeting ligand, a linker, and the VHL E3 ligase ligand (S,R,S)-AHPC.

Molecular Formula C50H62N10O5S
Molecular Weight 915.2 g/mol
Cat. No. B15579680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-7
Molecular FormulaC50H62N10O5S
Molecular Weight915.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H62N10O5S/c1-31-42(66-30-53-31)33-11-9-32(10-12-33)25-52-45(63)40-23-36(61)28-59(40)46(64)43(48(2,3)4)55-47(65)50-18-15-49(16-19-50,17-20-50)29-58-21-13-35(14-22-58)60-27-34(26-54-60)38-24-39(56-57-44(38)51)37-7-5-6-8-41(37)62/h5-12,24,26-27,30,35-36,40,43,61-62H,13-23,25,28-29H2,1-4H3,(H2,51,57)(H,52,63)(H,55,65)/t36-,40+,43-,49?,50?/m1/s1
InChIKeyFCYTWDUIJCGKLZ-CDTXNYNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 Degrader-7 (Compound I-428): Baseline Degradation Activity and E3 Ligase Recruitment Profile


PROTAC SMARCA2 degrader-7 (Compound I-428) is a VHL-recruiting proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-mediated degradation of SMARCA2, a catalytic subunit of the SWI/SNF chromatin remodeling complex. The compound incorporates a SMARCA2/4 bromodomain-targeting ligand, a linker, and the VHL E3 ligase ligand (S,R,S)-AHPC . In the acute myeloid leukemia cell line MV411, it degrades SMARCA2 with a DC50 of less than 100 nM and SMARCA4 with a DC50 ranging from 100 to 500 nM . The compound serves as a research tool for interrogating SMARCA2-dependent biology and is distinct from highly selective SMARCA2 degraders due to its partial dual-degradation profile .

Why Generic SMARCA2 PROTAC Substitution Fails: Divergent Selectivity, Potency, and E3 Ligase Dependencies Across Degraders


Substitution of PROTAC SMARCA2 degrader-7 with other SMARCA2-targeting PROTACs is not straightforward due to substantial differences in degradation selectivity, potency, and E3 ligase recruitment. For example, SMD-3236 exhibits >2000-fold selectivity for SMARCA2 over SMARCA4 (DC50 < 1 nM, Dmax > 95%) , whereas degrader-7 displays a modest ~10-fold selectivity window (SMARCA2 DC50 < 100 nM vs. SMARCA4 DC50 100-500 nM) . Conversely, ACBI1 degrades both SMARCA2 (DC50 = 6 nM) and SMARCA4 (DC50 = 11 nM) with high potency and minimal selectivity in MV-4-11 cells [1]. Degrader-19 demonstrates a wider selectivity margin with SMARCA4 DC50 > 1000 nM in the same cell line [2]. These variations in selectivity and potency arise from differences in linker composition, target ligand affinity, and ternary complex formation efficiency, making direct substitution scientifically invalid without re-validation [3].

PROTAC SMARCA2 Degrader-7: Quantitative Degradation Profile and Comparator-Based Differentiation Evidence


Degradation Potency for SMARCA2: Degrader-7 vs. ACBI1 and Degrader-5 in MV411 Cells

PROTAC SMARCA2 degrader-7 degrades SMARCA2 in MV411 cells with a DC50 of < 100 nM . In the same cell line, ACBI1 demonstrates a DC50 of 6 nM [1], while PROTAC SMARCA2 degrader-5 also exhibits a DC50 of < 100 nM . The potency of degrader-7 is comparable to degrader-5 but approximately 16-fold less potent than ACBI1. Degrader-7's DC50 range (< 100 nM) places it within the moderate potency class among VHL-based SMARCA2 PROTACs, which may be advantageous for dose-ranging studies where intermediate degradation levels are desired [2].

SMARCA2 degradation PROTAC DC50 MV411

SMARCA4 Off-Degradation Profile: Degrader-7 vs. Degrader-19 and ACBI2

PROTAC SMARCA2 degrader-7 degrades SMARCA4 in MV411 cells with a DC50 of 100-500 nM [1]. In comparison, PROTAC SMARCA2 degrader-19 exhibits significantly weaker SMARCA4 degradation (DC50 > 1000 nM) in the same cell line . ACBI2 degrades SMARCA4 with a DC50 of 32 nM in RKO cells, representing a 30-fold selectivity window over SMARCA2 (DC50 = 1 nM) [2]. Degrader-7's intermediate SMARCA4 degradation activity positions it as a partially dual-degrading tool compound, distinct from highly selective degraders like degrader-19 and SMD-3236 (>2000-fold) [3].

SMARCA4 off-target degradation selectivity PROTAC

E3 Ligase Recruitment: VHL-Based Degrader-7 vs. Cereblon-Based SMARCA2 PROTACs

PROTAC SMARCA2 degrader-7 utilizes the VHL E3 ligase ligand (S,R,S)-AHPC for ubiquitination . In contrast, cereblon-based SMARCA2 PROTACs such as YD54 (DC50 = 3.5 nM in SMARCA4-mutant lung cancer cells) and YDR1 (DC50 = 7.7 nM) recruit a different E3 ligase [1]. VHL-based degraders like degrader-7 may exhibit different degradation kinetics, ternary complex stability, and tissue-specific activity profiles compared to cereblon-based compounds due to differential E3 ligase expression [2]. This mechanistic distinction is important for studies exploring resistance mechanisms or combination therapies targeting specific ubiquitin ligase pathways [3].

VHL cereblon E3 ligase PROTAC degradation mechanism

Recommended Experimental Use Cases for PROTAC SMARCA2 Degrader-7 Based on Quantitative Profile


Dose-Response Studies Requiring Intermediate SMARCA2 Degradation Potency

Researchers investigating the functional consequences of partial SMARCA2 loss in MV411 or similar cell lines can utilize degrader-7's moderate potency (DC50 < 100 nM) to achieve graded target depletion without complete knockout. This contrasts with ultra-potent degraders like A947 (DC50 = 39 pM) or ACBI1 (DC50 = 6 nM) that induce near-complete degradation at low concentrations . Degrader-7's DC50 range enables observation of phenotypic changes across a broader concentration window, facilitating studies on the relationship between SMARCA2 protein levels and cellular outcomes [1].

Comparative Analysis of VHL vs. Cereblon E3 Ligase Recruitment in SMARCA2 Degradation

As a VHL-recruiting PROTAC, degrader-7 serves as a valuable tool for head-to-head comparisons with cereblon-based SMARCA2 degraders (e.g., YD54, YDR1) in the same cell background . Such studies can elucidate differences in degradation kinetics, ternary complex stability, and proteomic off-target profiles driven by E3 ligase choice [1]. This is particularly relevant for mechanistic investigations into E3 ligase-dependent resistance mechanisms in cancer models [2].

Control Compound for Selectivity Profiling of Highly Selective SMARCA2 Degraders

In experiments employing highly selective SMARCA2 degraders like SMD-3236 (>2000-fold selectivity) or degrader-19 (SMARCA4 DC50 > 1000 nM), degrader-7 can serve as a less-selective control compound . Its partial dual-degradation profile (SMARCA4 DC50 100-500 nM) provides a benchmark for assessing SMARCA4-dependent off-target effects and confirming that observed phenotypes are indeed due to selective SMARCA2 loss rather than concurrent SMARCA4 degradation [1]. This application is essential for rigorous target validation studies in SMARCA4-mutant cancer models [2].

Chemical Probe for Acute Myeloid Leukemia (AML) Cell Line Studies

Given its characterized activity in the MV411 AML cell line, degrader-7 is immediately applicable to studies investigating SMARCA2's role in AML pathogenesis . The compound can be used to probe the dependency of AML cells on SMARCA2 ATPase activity, complementing studies with other SMARCA2/4 degraders like ACBI1 (DC50 = 6 nM in MV-4-11) [1]. Its intermediate potency and selectivity make it suitable for combination studies with standard-of-care agents to assess synthetic lethal interactions in AML models [2].

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